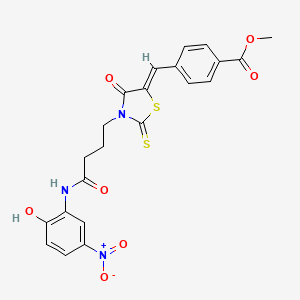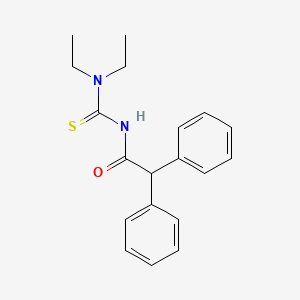![molecular formula C12H16N2O2 B2757368 N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide CAS No. 2411229-84-8](/img/structure/B2757368.png)
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide, also known as MPP or MPP+ is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of pyridine, a heterocyclic aromatic compound that is commonly found in many natural and synthetic compounds. MPP is a potent inhibitor of mitochondrial respiration and has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide acts by inhibiting complex I of the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This increase in ROS can cause damage to cellular components, leading to cell death and neurodegeneration. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has also been shown to activate caspase-3, a key mediator of apoptosis, leading to programmed cell death.
Biochemical and Physiological Effects:
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can also cause a decrease in dopamine levels in the brain, leading to motor deficits and other symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has several advantages for use in lab experiments, including its potency as a mitochondrial inhibitor and its ability to induce oxidative stress and apoptosis. However, N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide also has several limitations, including its toxicity and the fact that it does not accurately mimic the pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide, including the development of more specific mitochondrial inhibitors, the use of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide in animal models of Parkinson's disease, and the identification of new therapeutic targets for the treatment of neurodegenerative disorders. Additionally, the use of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide in combination with other drugs or treatments may provide new insights into the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Métodos De Síntesis
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-bromo-N-methylpyridinium with allylamine, or the reaction of 2-bromo-6-methoxypyridine with propargylamine. Both of these methods produce N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide as a yellow powder, which can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has been widely used in scientific research as a model for Parkinson's disease and other neurodegenerative disorders. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide is a potent inhibitor of mitochondrial respiration, which leads to the formation of reactive oxygen species (ROS) and oxidative stress. These ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death and neurodegeneration.
Propiedades
IUPAC Name |
N-[1-(6-methoxypyridin-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-9(13-11(15)5-2)10-7-6-8-12(14-10)16-3/h5-9H,2,4H2,1,3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTLPEZEYHXJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CC=C1)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)



![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)

![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2757305.png)
![N-(2,4-difluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2757307.png)
